Cas no 311316-81-1 (2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate)

2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate structure
311316-81-1 structure
Product name:2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
CAS No:311316-81-1
MF:C10H9ClF3NO3
Molecular Weight:283.63157248497
MDL:MFCD00447217
CID:4645159

2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate 化学的及び物理的性質

名前と識別子

    • Carbamic acid, (3-chloro-4-methoxyphenyl)-, 2,2,2-trifluoroethyl ester (9CI)
    • 2,2,2-Trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
    • 2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
    • MDL: MFCD00447217
    • インチ: 1S/C10H9ClF3NO3/c1-17-8-3-2-6(4-7(8)11)15-9(16)18-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
    • InChIKey: NAHURZATGMAVBW-UHFFFAOYSA-N
    • SMILES: C(OCC(F)(F)F)(=O)NC1=CC=C(OC)C(Cl)=C1

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • Boiling Point: 268.5±40.0 °C at 760 mmHg
  • フラッシュポイント: 116.2±27.3 °C
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate Security Information

2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-88421-0.5g
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
311316-81-1 95%
0.5g
$310.0 2024-05-21
Aaron
AR019RJV-500mg
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
311316-81-1 95%
500mg
$452.00 2025-02-08
1PlusChem
1P019RBJ-500mg
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
311316-81-1 95%
500mg
$445.00 2024-05-06
A2B Chem LLC
AV34127-100mg
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
311316-81-1 95%
100mg
$154.00 2024-04-20
A2B Chem LLC
AV34127-500mg
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
311316-81-1 95%
500mg
$362.00 2024-04-20
1PlusChem
1P019RBJ-50mg
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
311316-81-1 95%
50mg
$152.00 2024-05-06
1PlusChem
1P019RBJ-100mg
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
311316-81-1 95%
100mg
$196.00 2024-05-06
Enamine
EN300-88421-0.1g
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
311316-81-1 95%
0.1g
$113.0 2024-05-21
Enamine
EN300-88421-0.25g
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
311316-81-1 95%
0.25g
$162.0 2024-05-21
Enamine
EN300-88421-10.0g
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
311316-81-1 95%
10.0g
$1778.0 2024-05-21

2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate 関連文献

2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamateに関する追加情報

Professional Introduction to 2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate (CAS No. 311316-81-1)

2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate, identified by the Chemical Abstracts Service registry number 311316-81-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development, agrochemicals, and material science. The unique structural features of this molecule, particularly the presence of a trifluoroethyl group and a chloro-methoxy-substituted phenyl ring, contribute to its distinctive chemical properties and potential biological activities.

The trifluoroethyl moiety is a key structural component that imparts unique physicochemical properties to the compound. Fluorine atoms are known for their ability to enhance metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly desirable in medicinal chemistry. In particular, the trifluoroethyl group can influence the electronic distribution and steric environment of the molecule, which may be critical for its interaction with biological targets. This feature has been extensively explored in the development of bioactive molecules, where fluorine substitution often leads to improved pharmacokinetic profiles.

The second major structural element is the N-(3-chloro-4-methoxyphenyl) part of the molecule. The phenyl ring is a common scaffold in many pharmacologically active compounds, and its substitution pattern can significantly modulate its biological activity. The presence of both a chloro and a methoxy group on the same aromatic ring creates a region of high electronic density and potential for hydrogen bonding interactions. Such substituents are frequently employed in drug design to optimize binding affinity and selectivity. The combination of these two groups may enhance the compound's ability to interact with specific enzymes or receptors, making it a promising candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of 2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate with greater accuracy. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. The trifluoroethyl group's ability to stabilize carboxylic acid intermediates could facilitate its role as an inhibitor of proteases or other hydrolases. Additionally, the electron-withdrawing nature of the fluorine atoms may enhance the compound's binding affinity to target proteins.

In vitro studies have begun to explore the pharmacological potential of this compound. Initial experiments have demonstrated that it can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. The presence of both chloro and methoxy substituents on the phenyl ring appears to enhance its ability to interact with these enzymes' active sites. Furthermore, preliminary toxicity assays indicate that 2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate exhibits low acute toxicity at therapeutic doses, suggesting its potential for further development into a lead compound for drug discovery.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the trifluoroethyl group typically involves nucleophilic substitution or addition reactions, while the functionalization of the phenyl ring with both chloro and methoxy groups requires careful regioselective methodologies. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic strategies highlight the compound's complexity but also underscore its synthetic accessibility for further derivatization.

One of the most exciting aspects of this compound is its potential application in designing next-generation therapeutics. The combination of fluorine substitution with specific aromatic substituents offers a unique chemical space that has not been extensively explored until recently. Researchers are increasingly recognizing the value of such tailored molecular architectures in addressing unmet medical needs. For instance, modifications to the chloro-methoxyphenyl moiety could lead to enhanced selectivity against certain disease-related targets while minimizing off-target effects.

The role of computational tools in optimizing this compound cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into how small changes in its structure can impact its biological activity. These computational approaches allow researchers to predict how different substituents might influence binding interactions at an atomic level. Such detailed understanding is crucial for guiding experimental efforts toward more effective derivatives.

Future research directions may include exploring novel synthetic routes that improve scalability and cost-efficiency without compromising purity standards. Additionally, investigating its potential as an intermediate for larger drug molecules could open up new avenues for therapeutic development by leveraging existing expertise in fluorinated carbamate chemistry.

In conclusion,2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate (CAS No., 311316-81-1) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and preliminary biological activity profiles. Its synthesis presents both challenges and opportunities for medicinal chemists seeking innovative solutions for treating various diseases while maintaining high standards of safety and efficacy.

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